molecular formula C19H23N3O5 B13904894 Varenicline N-Glucoside

Varenicline N-Glucoside

Cat. No.: B13904894
M. Wt: 373.4 g/mol
InChI Key: DVIDZVKOJXFIIZ-UHFFFAOYSA-N
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Description

Varenicline N-Glucoside is a derivative of varenicline, a compound primarily known for its use in smoking cessation. Varenicline itself is a partial agonist at nicotinic acetylcholine receptors, which helps reduce cravings and withdrawal symptoms associated with nicotine addiction. This compound is formed by attaching a glucose molecule to varenicline, resulting in a compound with potentially different pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Varenicline N-Glucoside involves the glycosylation of varenicline. This process typically requires the activation of the glucose molecule, which can be achieved using various reagents such as trichloroacetimidates or thioglycosides. The reaction is usually carried out in the presence of a catalyst like silver triflate or boron trifluoride etherate under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Varenicline N-Glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Varenicline N-Glucoside exerts its effects by binding to nicotinic acetylcholine receptors in the brain. It acts as a partial agonist at these receptors, which helps to reduce nicotine cravings and withdrawal symptoms. The glucose moiety may influence the compound’s absorption, distribution, metabolism, and excretion, potentially leading to different pharmacokinetic profiles compared to varenicline .

Comparison with Similar Compounds

Similar Compounds

    Varenicline: The parent compound, primarily used for smoking cessation.

    N-Glycosides: A class of compounds where a sugar component is attached to an aglycon through a nitrogen atom.

Uniqueness

Varenicline N-Glucoside is unique due to its glycosylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to varenicline. This modification can potentially enhance its therapeutic efficacy or reduce side effects .

Biological Activity

Varenicline N-Glucoside is a derivative of varenicline, a well-established pharmacological agent primarily used for smoking cessation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.

Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are critical in mediating the effects of nicotine. The mechanism involves:

  • Competitive Inhibition : Varenicline competes with nicotine for binding to nAChRs, thereby reducing nicotine's rewarding effects and withdrawal symptoms.
  • Partial Agonism : While it activates these receptors, it does so to a lesser extent than nicotine, which helps mitigate cravings without producing the full effects of nicotine .

Recent studies indicate that this compound may exhibit similar properties, potentially influencing receptor activity and contributing to its biological effects.

2. Pharmacokinetics and Metabolism

Varenicline is primarily metabolized in the liver, with less than 10% undergoing metabolism before excretion. The major metabolic pathways include:

  • Glucuronidation : A minor pathway where varenicline is conjugated to glucuronic acid.
  • Oxidation and N-formylation : Other metabolic routes leading to various metabolites .

The presence of glucosides like this compound suggests that they may have altered pharmacokinetic profiles compared to their parent compound.

3. Efficacy in Smoking Cessation

Varenicline has been extensively studied for its efficacy in smoking cessation. A pooled analysis of clinical trials revealed:

Study DurationVarenicline GroupPlacebo GroupOdds Ratio (95% CI)
Weeks 9-1243.8%24.8%2.36 (1.47–3.79)
Weeks 9-2427.5%14.4%2.25 (1.27–4.00)
Weeks 9-5218.4%10.1%2.00 (0.90–4.49)

These results indicate a significant increase in quit rates among participants treated with varenicline compared to placebo .

4. Case Studies and Clinical Observations

Several case studies have documented the effects of varenicline and its derivatives on various populations:

  • Diabetic Smokers : A study involving smokers with diabetes showed that varenicline was effective and well-tolerated, with similar adverse event profiles to non-diabetic smokers .
  • Neuropsychiatric Events : Concerns regarding neuropsychiatric side effects were examined in large observational studies, suggesting that while risks exist, they are comparable to other smoking cessation aids .

5. Potential Therapeutic Applications

Emerging research suggests that this compound may also possess immunomodulatory properties, enhancing immune responses in certain contexts:

  • Immunomodulation : Compounds similar to varenicline have shown potential in enhancing innate immunity and reducing tumor progression in preclinical models .

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol

InChI

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2

InChI Key

DVIDZVKOJXFIIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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